2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride
Overview
Description
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is a chemical compound characterized by its cyclohexyl group with a 3,3-dimethyl substitution and an ethan-1-amine moiety. This compound is often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylcyclohexanone as the starting material.
Reduction: The ketone group in 3,3-dimethylcyclohexanone is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the amine group through amination reactions, often using reagents like ammonia or ammonium chloride.
Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt, typically using hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reduction and amination processes to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation Products: Nitro derivatives, aldehydes, and carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated compounds and other substituted amines.
Scientific Research Applications
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is compared with similar compounds such as:
2-(3,3-Dimethylcyclohexyl)ethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.
2-(3,3-Dimethylcyclohexyl)ethan-1-thiol: This compound has a thiol group instead of an amine group.
2-(3,3-Dimethylcyclohexyl)ethan-1-nitrile: This compound contains a nitrile group instead of an amine group.
These compounds share the cyclohexyl group with a 3,3-dimethyl substitution but differ in their functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(3,3-dimethylcyclohexyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-10)5-7-11;/h9H,3-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCRDGVMYWGQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.